N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide
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Overview
Description
N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzyl group attached to a piperidine ring, and a trichlorobenzenesulfonamide moiety
Scientific Research Applications
Chemistry: In chemistry, N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create analogs that help elucidate the mechanisms of action of various biological processes .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties make it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of 1-benzyl-4-piperidone, which is then subjected to various chemical reactions to introduce the trichlorobenzenesulfonamide group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and target .
Comparison with Similar Compounds
- N-(1-benzyl-4-piperidinyl)-2-bromoacetamide hydrobromide
- N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl)
- N-(1-benzyl-4-piperidinyl)propionanilide
Comparison: Compared to similar compounds, N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide stands out due to its unique trichlorobenzenesulfonamide group. This functional group imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions. While compounds like fentanyl are well-known for their analgesic properties, this compound may offer different therapeutic potentials due to its unique structure .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,4,5-trichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O2S/c19-15-10-17(21)18(11-16(15)20)26(24,25)22-14-6-8-23(9-7-14)12-13-4-2-1-3-5-13/h1-5,10-11,14,22H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZLEFBSEJIVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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